((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol
Overview
Description
((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate benzyl and fluorophenyl precursors.
Reaction Conditions: The reaction is carried out in a solvent such as methylene chloride, with triethylamine and di-tert-butyl dicarbonate as reagents.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the substituent introduced, such as ethers or esters.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Explored as a potential pharmaceutical agent, particularly in the development of antidepressants and other central nervous system-active drugs .
Industry:
Mechanism of Action
The mechanism of action of ((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways . It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for its potential antidepressant effects .
Comparison with Similar Compounds
Paroxetine Hydrochloride: A well-known antidepressant with a similar piperidine structure.
Fluoxetine: Another antidepressant with a fluorophenyl group.
Sertraline: Contains a similar benzyl group and is used as an antidepressant.
Uniqueness:
((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol: stands out due to its specific stereochemistry and the presence of both benzyl and fluorophenyl groups, which contribute to its unique pharmacological profile.
Properties
Molecular Formula |
C19H22FNO |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
[1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15/h1-9,17,19,22H,10-14H2 |
InChI Key |
AELJBFRPEBTCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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